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molecular formula C12H20O2 B8316295 5-Methyl-2-(1-methylethylidene)-4-hexenoic acid ethyl ester

5-Methyl-2-(1-methylethylidene)-4-hexenoic acid ethyl ester

Cat. No. B8316295
M. Wt: 196.29 g/mol
InChI Key: FEMWKHDCWVIQMS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09126923B2

Procedure details

In a nitrogen atmosphere, 3.5 g of potassium t-butoxide was added to a mixture of 38.3 g of al 8.2:81.8 mixture of ethyl 2-isopropenyl-5-methyl-4-hexenoate obtained in Synthesis Example 3 and ethyl 2-isopropylidene-5-methyl-4-hexenoate and 150 ml of tetrahydrofuran at room temperature, and stirred at room temperature overnight. After 60 g of a 25% aqueous solution of sodium hydroxide and 38 g of 99.5% ethanol were added thereto, the resulting mixture was heated to reflux for 7.5 hours with stirring, then subjected to addition of 100 g of a 25% aqueous solution of sodium hydroxide, and refluxed with stirring for further 15 hours. The reaction mixture was poured into ice water, followed by extraction with n-hexane. The extract was discarded. The aqueous phase was neutralized with 10% hydrochloric acid, followed by extraction with diethyl ether. The diethyl ether solution was subjected to typical work-up including washing, drying and concentration to obtain 31.47 g of crude product. The yield was 95.9%.
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
3.5 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
CC(C)([O-])C.[K+].[C:7]([CH:10]([CH2:16][CH:17]=[C:18]([CH3:20])[CH3:19])[C:11]([O:13][CH2:14][CH3:15])=[O:12])([CH3:9])=[CH2:8]>O1CCCC1>[C:7](=[C:10]([CH2:16][CH:17]=[C:18]([CH3:19])[CH3:20])[C:11]([O:13][CH2:14][CH3:15])=[O:12])([CH3:9])[CH3:8] |f:0.1|

Inputs

Step One
Name
Quantity
150 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
3.5 g
Type
reactant
Smiles
CC(C)([O-])C.[K+]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=C)(C)C(C(=O)OCC)CC=C(C)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)=C(C(=O)OCC)CC=C(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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